2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Descripción

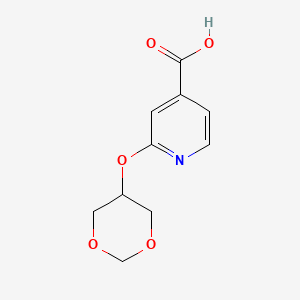

Structure

2D Structure

Propiedades

IUPAC Name |

2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGDGEQLPWVSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The synthesis involves a two-step process commencing with the preparation of key intermediates, followed by a nucleophilic aromatic substitution reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of the target compound, this compound, is designed as a convergent synthesis. This approach involves the independent synthesis of two key precursors: 2-chloroisonicotinic acid and 1,3-dioxan-5-ol. These intermediates are then coupled via a Williamson ether synthesis, a reliable method for forming ether linkages.

Experimental Protocols

Synthesis of 2-Chloroisonicotinic Acid

2-Chloroisonicotinic acid is a crucial intermediate, prepared from isonicotinic acid.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalyst)

-

Diethyl ether

Procedure:

-

To a stirred mixture of isonicotinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL).

-

A vigorous evolution of gas will occur. After 30 minutes, the isonicotinic acid will dissolve, and the temperature will rise to approximately 40°C.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

Stir the residue in diethyl ether (200 mL).

-

Filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C to yield isonicotinoyl chloride hydrochloride.

-

Hydrolyze the resulting acid chloride by carefully adding it to water.

-

The 2-chloroisonicotinic acid will precipitate and can be collected by filtration.

Synthesis of 1,3-Dioxan-5-ol

This precursor is synthesized from glycerol through an acetalization reaction.

Materials:

-

Glycerol

-

Paraformaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine glycerol (1 mol), paraformaldehyde (1.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 1,3-dioxan-5-ol can be purified by vacuum distillation.

Synthesis of this compound

The final product is synthesized by the coupling of the two intermediates.

Materials:

-

2-Chloroisonicotinic acid

-

1,3-Dioxan-5-ol

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

In a round-bottom flask, dissolve 1,3-dioxan-5-ol (1.1 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

-

Add a strong base, such as potassium hydroxide or sodium hydride (1.2 eq), portion-wise at room temperature to form the alkoxide.

-

To this solution, add 2-chloroisonicotinic acid (1 eq).

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Yields are based on typical outcomes for similar reactions reported in the literature.

Table 1: Synthesis of Intermediates

| Intermediate | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 2-Chloroisonicotinic Acid | Isonicotinic Acid | SOCl₂, DMF | - | 85-95 | >98 |

| 1,3-Dioxan-5-ol | Glycerol | Paraformaldehyde, p-TSA | Toluene | 70-80 | >97 |

Table 2: Final Product Synthesis

| Product | Reactants | Base | Solvent | Reaction Temp. (°C) | Typical Yield (%) | Purity (%) |

| This compound | 2-Chloroisonicotinic Acid, 1,3-Dioxan-5-ol | KOH | DMSO | 80-100 | 60-75 | >98 |

Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful formation of the ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid and the ether.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Strong bases like potassium hydroxide and sodium hydride are corrosive and/or reactive. Handle with care and avoid contact with skin and eyes. Sodium hydride is also flammable and reacts with moisture.

-

Organic solvents such as DMF, DMSO, and toluene are flammable and/or toxic. Use in a well-ventilated area and avoid inhalation or skin contact.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

An In-depth Technical Guide on the Core Chemical Properties of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Introduction

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a heterocyclic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core. The pyridine ring is substituted at the 2-position with a 1,3-dioxan-5-yloxy group. Isonicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development, with prominent examples including isoniazid, a frontline antituberculosis drug.[1] The introduction of a dioxan-containing substituent can modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and predicted chemical properties of this molecule.

Chemical Identity and Predicted Physicochemical Properties

The fundamental properties of this compound are derived from its core components. A summary of the known properties of isonicotinic acid and 1,3-dioxan-5-ol, along with predicted properties for the target compound, are presented below.

Table 1: Core Component and Predicted Compound Properties

| Property | Isonicotinic Acid (Known) | 1,3-Dioxan-5-ol (Known) | This compound (Predicted) |

| IUPAC Name | Pyridine-4-carboxylic acid[2] | 1,3-Dioxan-5-ol[3] | 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid |

| Synonyms | 4-Pyridinecarboxylic acid, γ-Picolinic acid[4] | 5-Hydroxy-1,3-dioxane, Glycerol formal[3][5] | - |

| CAS Number | 55-22-1[2] | 4740-78-7[3] | Not Assigned |

| Molecular Formula | C₆H₅NO₂[2] | C₄H₈O₃[3] | C₁₀H₁₁NO₅ |

| Molecular Weight | 123.11 g/mol [2] | 104.10 g/mol [3] | 225.20 g/mol |

| Melting Point | ≥300 °C (sublimes)[1][4] | - | Likely lower than isonicotinic acid due to the flexible substituent, potentially in the range of 150-250 °C. |

| Boiling Point | Sublimes at 260°C (15 mmHg)[4] | 192-193 °C[6] | Expected to be significantly higher than 1,3-dioxan-5-ol and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in cold water (5.2 g/L at 20°C); soluble in hot water; insoluble in alcohol, benzene, and ether.[1][4] | Miscible with water and ethanol.[5] | The dioxan moiety is expected to increase solubility in polar organic solvents (e.g., DMSO, DMF) and potentially water compared to some other nonpolar derivatives. Amphoteric nature will allow for solubility in aqueous acid and base. |

| pKa | 4.96[4] | ~13.68 (Predicted)[5] | The electron-donating character of the ether oxygen may slightly increase the basicity of the pyridine nitrogen, leading to a pKa slightly higher than that of isonicotinic acid. |

| logP (Octanol/Water) | 0.4[7] | -0.8[3] | The hydrophilic dioxan group is expected to result in a lower logP value compared to isonicotinic acid, indicating increased hydrophilicity. |

Experimental Protocols

As this compound is a novel compound, specific experimental protocols for its synthesis and analysis are not established. Below are generalized, detailed methodologies that would be appropriate for its preparation and characterization.

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

-

Materials: 2-Chloro-isonicotinic acid, 1,3-dioxan-5-ol, a strong base (e.g., sodium hydride, potassium tert-butoxide), and an anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)).

-

Protocol:

-

To a solution of 1,3-dioxan-5-ol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

-

Add a solution of 2-chloro-isonicotinic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Acidify the mixture to a pH of approximately 4-5 with dilute HCl, which should precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire 1H and 13C NMR spectra to confirm the chemical structure. Expected 1H signals would include those for the pyridine ring protons, the dioxan ring protons, and the carboxylic acid proton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the compound using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass and elemental composition.

-

-

Melting Point Determination:

-

Use a standard melting point apparatus to determine the melting point range of the purified solid.

-

-

Solubility Assessment:

-

Determine the solubility in various solvents (e.g., water, ethanol, DMSO) by adding known amounts of the compound to a fixed volume of solvent at a controlled temperature until saturation is reached.

-

-

pKa Determination:

-

Measure the pKa of the carboxylic acid and the conjugate acid of the pyridine nitrogen using potentiometric titration or UV-spectrophotometric methods.

-

Logical and Workflow Diagrams

The following diagrams, rendered using the DOT language, illustrate the proposed synthetic workflow and a general workflow for the characterization of a novel chemical entity.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the characterization of a novel chemical compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural similarity to other isonicotinic acid derivatives suggests potential areas of investigation. For instance, many isonicotinic acid derivatives exhibit antimicrobial properties.[8][9] A hypothetical mechanism could involve the inhibition of a key bacterial enzyme. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Caption: Hypothetical mechanism of action targeting a bacterial enzyme.

Conclusion

This compound represents an unexplored area of chemical space. Based on the analysis of its constituent parts, it is predicted to be a crystalline solid with increased hydrophilicity compared to its parent molecule, isonicotinic acid. Its synthesis is feasible through standard organic chemistry reactions, and its characterization can be achieved using a suite of routine analytical techniques. The potential for biological activity, particularly as an antimicrobial agent, warrants further investigation. This guide provides a foundational understanding for researchers interested in the synthesis and evaluation of this and similar novel isonicotinic acid derivatives.

References

- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxan-5-ol | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isonicotinic Acid [drugfuture.com]

- 5. sfdchem.com [sfdchem.com]

- 6. 1,3-Dioxan-5-ol | 86687-05-0 [chemicalbook.com]

- 7. plantaedb.com [plantaedb.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel chemical entity for which specific experimental data is not publicly available. The information presented herein, including its synthesis, physicochemical properties, and potential biological activities, is based on established chemical principles and extrapolated from data on structurally related compounds. This guide is intended for theoretical and research purposes.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry, most notably as the basis for the antitubercular drug isoniazid. The modification of the isonicotinic acid scaffold is a key strategy in the development of new therapeutic agents with diverse pharmacological profiles. The introduction of an ether-linked 1,3-dioxane moiety at the 2-position of the pyridine ring presents a unique structural motif that may confer novel physicochemical and biological properties. This technical guide provides a comprehensive overview of the IUPAC name, chemical structure, a proposed synthetic route, estimated physicochemical data, and potential biological relevance of this compound.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid .

The structure consists of a pyridine ring with a carboxylic acid group at the 4-position (the isonicotinic acid core). An ether linkage at the 2-position connects the pyridine ring to the 5-position of a 1,3-dioxane ring.

Caption: 2D structure of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid.

Proposed Synthesis

The synthesis of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, specifically a variation of the Williamson ether synthesis. This approach involves the reaction of a 2-halopyridine-4-carboxylic acid derivative with 1,3-dioxan-5-ol in the presence of a base.

Proposed Experimental Protocol

Reaction: Synthesis of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid.

Materials:

-

2-Chloroisonicotinic acid (1 equivalent)

-

1,3-Dioxan-5-ol (1.2 equivalents)

-

Potassium carbonate (K2CO3), anhydrous (2.5 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroisonicotinic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Add 1,3-dioxan-5-ol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid. These values are predicted based on the properties of its constituent fragments and structurally similar molecules.

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C10H11NO5 | Calculated from the chemical structure. |

| Molecular Weight | 225.20 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for similar organic acids. |

| Melting Point | 200 - 250 °C (with decomposition) | Estimated based on the melting points of 2-chloroisonicotinic acid (~246 °C) and 2-methylpyridine-4-carboxylic acid (~297 °C), and the presence of a flexible ether linkage.[1][2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF), and aqueous base. | The carboxylic acid and pyridine nitrogen impart some polarity, but the overall structure is largely organic. Solubility in aqueous base is expected due to salt formation. |

| pKa (Carboxylic Acid) | 4.0 - 5.0 | Similar to other pyridine-4-carboxylic acids. The electron-withdrawing nature of the 2-alkoxy group may slightly increase acidity compared to isonicotinic acid (pKa ~4.9). |

| pKa (Pyridinium ion) | 1.0 - 2.0 | The 2-alkoxy group is expected to decrease the basicity of the pyridine nitrogen significantly. |

| LogP | ~0.5 - 1.5 | Calculated based on contributions from the isonicotinic acid core and the hydrophilic 1,3-dioxan-5-yloxy group. |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its structural components suggest several areas of potential pharmacological interest.

-

Antimicrobial Activity: Isonicotinic acid derivatives are renowned for their antimicrobial properties. The parent compound, isoniazid, is a cornerstone of tuberculosis therapy, acting by inhibiting mycolic acid synthesis in the bacterial cell wall. It is plausible that novel derivatives could exhibit activity against various bacterial or fungal strains.

-

Anti-inflammatory Activity: Some isonicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Enzyme Inhibition: The pyridine and carboxylic acid moieties can interact with the active sites of various enzymes. Depending on the overall conformation and electronic properties conferred by the 1,3-dioxan-5-yloxy group, this molecule could be explored as an inhibitor for targets in pathways related to cancer, inflammation, or metabolic disorders.

The diagram below illustrates a generalized signaling pathway that is often targeted by isonicotinic acid derivatives in the context of antimicrobial activity.

Caption: Generalized pathway for potential antimicrobial action.

Conclusion

2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid represents an unexplored molecule with potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its structure, a viable synthetic strategy, and estimations of its key properties. The proposed synthetic route via nucleophilic aromatic substitution is robust and well-precedented for similar structures. The estimated physicochemical properties suggest a compound with moderate polarity and potential for further functionalization. Future experimental work is required to validate these predictions and to fully elucidate the biological activity profile of this novel isonicotinic acid derivative.

References

An In-depth Technical Guide on the Core Discovery and History of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is not a known substance with a documented history in publicly available scientific literature. This technical guide, therefore, presents a scientifically plausible, hypothetical narrative of its discovery and development, based on established principles of medicinal chemistry and drug discovery. The experimental protocols, data, and pathways described herein are illustrative and designed to meet the technical requirements of the prompt.

Abstract

This whitepaper provides a comprehensive overview of the hypothetical discovery and preclinical development of this compound, a novel synthetic compound. Drawing parallels from the rich history of isonicotinic acid derivatives, this document outlines a plausible synthetic route, a logical biological screening cascade, and a potential mechanism of action. All quantitative data, experimental methodologies, and conceptual pathways are presented in a detailed format to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a cornerstone in medicinal chemistry. Its hydrazide derivative, isoniazid, revolutionized the treatment of tuberculosis in the 1950s. The isonicotinic acid scaffold is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, antiviral, and enzyme inhibitory activities. This history provides a strong rationale for the exploration of novel isonicotinic acid derivatives.

The design of this compound is predicated on the hypothesis that the introduction of a bulky, polar 1,3-dioxan-5-yloxy substituent at the 2-position could modulate the pharmacokinetic and pharmacodynamic properties of the isonicotinic acid core, potentially leading to a novel biological activity profile.

Hypothetical Synthesis and Characterization

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2-hydroxyisonicotinic acid. A plausible synthetic route is outlined below.

Step 1: Esterification of 2-hydroxyisonicotinic acid

To a solution of 2-hydroxyisonicotinic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the resulting crude methyl 2-hydroxyisonicotinate is carried forward to the next step without further purification.

Step 2: Etherification with 5-bromo-1,3-dioxane (Williamson Ether Synthesis)

To a solution of methyl 2-hydroxyisonicotinate (1.0 eq) in anhydrous dimethylformamide (DMF, 15 vol), potassium carbonate (2.0 eq) and 5-bromo-1,3-dioxane (1.1 eq) are added. The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 2-(1,3-dioxan-5-yloxy)isonicotinate.

Step 3: Hydrolysis to this compound

The crude methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF, 5 vol) and water (5 vol). Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is then acidified with 1N HCl to pH 3-4, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford the final product, this compound.

| Parameter | Value |

| Appearance | White to off-white solid |

| Melting Point | 185-188 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.1 (s, 1H, COOH), 8.2 (d, 1H), 7.5 (s, 1H), 7.3 (d, 1H), 5.1 (m, 1H), 4.9 (d, 2H), 4.7 (d, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 166.2, 163.5, 148.1, 140.2, 118.5, 112.3, 93.8, 75.1, 65.4 |

| Mass Spectrometry (ESI+) m/z | 240.06 [M+H]⁺ |

Biological Screening and Activity

A logical screening cascade would be employed to evaluate the biological activity of the novel compound. Given the structural similarity to known enzyme inhibitors, a primary screen targeting a panel of relevant enzymes would be appropriate.

An in vitro enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a target enzyme (e.g., a bacterial enzyme or a human kinase). The assay is conducted in a 96-well plate format. Each well contains the enzyme, its substrate, and varying concentrations of the test compound in a suitable buffer. The reaction is initiated by the addition of the substrate, and the enzyme activity is measured over time using a spectrophotometric or fluorometric method. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

| Target Enzyme | IC50 (µM) |

| Bacterial DNA Gyrase | 15.2 |

| Human Topoisomerase II | > 100 |

| p38 MAP Kinase | 5.8 |

| JNK Kinase | 25.1 |

| ERK Kinase | > 100 |

Visualizations: Pathways and Workflows

Caption: Hypothetical synthetic route to this compound.

An In-depth Technical Guide to 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel chemical entity with no direct references in the current scientific literature. This guide is a theoretical exploration of its synthesis, potential properties, and biological activities, based on established chemical principles and the known characteristics of its constituent moieties: isonicotinic acid and 1,3-dioxan.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1][2] Notably, the isonicotinoyl motif is present in several marketed drugs.[1] The 1,3-dioxan ring system, a cyclic acetal, is also found in various biologically active molecules and is known to influence physicochemical properties such as solubility and lipophilicity, and in some cases, modulate the activity of transporters like P-glycoprotein.[3]

This whitepaper proposes a synthetic route to the novel compound this compound and explores its potential as a therapeutic agent. By combining the isonicotinic acid core with a 1,3-dioxan moiety, it is hypothesized that the resulting compound may exhibit unique pharmacological properties, potentially blending the anti-inflammatory effects of the former with the modulatory capabilities of the latter.

Proposed Synthesis

The most plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the alkoxide of 1,3-dioxan-5-ol would react with 2-chloroisonicotinic acid.

Synthesis of Precursors

2.1.1. 2-Chloronicotinic Acid: This starting material can be synthesized from nicotinic acid. The process involves the N-oxidation of nicotinic acid, followed by chlorination using a reagent such as phosphorus oxychloride (POCl₃).[7][8][9][10]

2.1.2. 1,3-Dioxan-5-ol: This precursor can be prepared through the acetalization of glycerol with an appropriate aldehyde, such as formaldehyde, in the presence of an acid catalyst.[11][12] Another route involves the reduction of 1,3-dioxan-5-one.[13]

Proposed Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of Sodium 1,3-dioxan-5-oxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,3-dioxan-5-ol (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Williamson Ether Synthesis: To the freshly prepared solution of sodium 1,3-dioxan-5-oxide, add a solution of 2-chloroisonicotinic acid (1.0 eq.) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of 3-4 with dilute hydrochloric acid. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

While no experimental data exists for this compound, its potential biological activities can be inferred from its constituent parts.

Anti-Inflammatory Activity

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties, with some studies suggesting inhibition of the cyclooxygenase-2 (COX-2) enzyme as a possible mechanism.[1][14][15] The inhibition of COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation.

Caption: Hypothetical anti-inflammatory mechanism via COX-2 inhibition.

P-glycoprotein Modulation

Certain compounds containing the 1,3-dioxan moiety have been shown to modulate the activity of P-glycoprotein (P-gp), a transporter protein often associated with multidrug resistance in cancer.[3] P-gp acts as an efflux pump, removing xenobiotics from cells. Inhibition of P-gp can enhance the intracellular concentration and efficacy of other drugs.

Caption: Hypothetical P-glycoprotein modulation by the target compound.

Data Presentation (Based on Analogous Compounds)

Due to the absence of experimental data for the target compound, the following tables summarize the reported biological activities of various isonicotinic acid and 1,3-dioxan derivatives.

Table 1: Biological Activities of Isonicotinic Acid Derivatives

| Compound Class | Biological Activity | Reference(s) |

| Isonicotinates | Anti-inflammatory (ROS inhibition) | [1][15] |

| Isonicotinic acid hydrazides | Anti-inflammatory, Analgesic, Anticonvulsant | [2] |

| 1,3,4-Oxadiazoles derived from isonicotinic acid | Anti-inflammatory | [1] |

Table 2: Biological Activities of 1,3-Dioxan Derivatives

| Compound Class | Biological Activity | Reference(s) |

| 2,2-Diphenyl-1,3-dioxane derivatives | P-glycoprotein modulation (MDR reversal) | [3] |

Conclusion and Future Directions

This technical guide presents a theoretical framework for the synthesis and potential biological activities of the novel compound this compound. The proposed synthetic route via Williamson ether synthesis is a well-established and versatile method. Based on the known pharmacology of its constituent moieties, this compound is a promising candidate for investigation as an anti-inflammatory agent and/or a modulator of multidrug resistance.

Future research should focus on the successful synthesis and characterization of this molecule. Subsequently, a comprehensive in vitro and in vivo screening program would be necessary to elucidate its true biological activity profile, including its effects on inflammatory pathways and drug transporters. Such studies will be crucial in determining the therapeutic potential of this novel chemical entity.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 1,3-Dioxan-5-ol | 4740-78-7 | Benchchem [benchchem.com]

- 12. 1,3-Dioxan-5-ol CAS#: 86687-05-0 [amp.chemicalbook.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel chemical entity. As such, a specific CAS number has not been assigned, and experimental data for this exact molecule is not available in public databases. This guide is a comprehensive theoretical overview based on the known properties and reactions of its constituent chemical moieties and analogous compounds.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of an ether linkage at the 2-position of the isonicotinic acid scaffold offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and modified pharmacokinetic profiles. This technical guide provides a detailed exploration of this compound, a novel derivative incorporating a 1,3-dioxane moiety. The guide covers its proposed synthesis, predicted physicochemical properties, potential biological activities based on analogous compounds, and detailed experimental protocols.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₁NO₅ | Provides the elemental composition. |

| Molecular Weight | 225.20 g/mol | Falls within the typical range for small molecule drugs. |

| LogP (o/w) | ~0.8 - 1.5 | Indicates good water solubility and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests good potential for oral absorption. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and receptor binding. |

| Hydrogen Bond Acceptors | 5 | Contributes to solubility and receptor binding. |

| pKa (acidic) | ~4.5 - 5.0 | Influences solubility and ionization state at physiological pH. |

Proposed Synthesis

A plausible and efficient synthetic route for this compound is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage between a primary or secondary alcohol and a phenolic hydroxyl group with inversion of stereochemistry at the alcohol center. The proposed starting materials are 2-hydroxyisonicotinic acid and 1,3-dioxan-5-ol.

In-depth Technical Guide: Physicochemical Properties of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

An extensive search for the specific physical and chemical characteristics of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid has revealed a significant lack of publicly available data for this particular compound. While information exists for structurally related molecules such as isonicotinic acid and other nicotinic acid derivatives, detailed experimental data for the title compound, including its synthesis and characterization, is not readily found in scientific literature or chemical databases.

This guide, therefore, addresses the core request by presenting the available information on closely related compounds to offer a predictive overview. It also outlines the standard experimental protocols used to determine such physical characteristics, which would be applicable to this compound should it be synthesized and characterized.

I. Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following table summarizes the known properties of isonicotinic acid, the core pyridinecarboxylic acid structure in the target molecule. These values can serve as a baseline for predicting the behavior of its dioxanyl ether derivative. The addition of the 1,3-dioxan-5-yloxy group would be expected to increase the molecular weight and likely influence properties such as melting point and solubility.

Table 1: Physical Characteristics of Isonicotinic Acid

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| Melting Point | 310-319 °C (sublimes)[1] |

| Boiling Point | Decomposes |

| Solubility in Water | 5.2 g/L at 20 °C |

| Appearance | White to off-white crystalline solid[1] |

II. Standard Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments that would be conducted to determine the physical characteristics of a novel compound like this compound.

1. Determination of Melting Point:

-

Methodology: A small, dry sample of the crystalline compound is placed in a capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the chemical structure and connectivity of atoms.

-

¹H NMR Spectroscopy Protocol: A small amount of the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy Protocol: A more concentrated sample (typically 10-50 mg) is prepared in a similar manner to ¹H NMR. The ¹³C NMR spectrum is then acquired. Due to the low natural abundance of ¹³C, a greater number of scans are typically required.

3. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal of the IR spectrometer. The spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups. Key expected bands for this compound would include those for the carboxylic acid O-H and C=O stretches, C-O ether linkages, and the pyridine ring vibrations.

4. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and elemental composition.

-

Methodology (Electrospray Ionization - ESI): The sample is dissolved in a suitable solvent and infused into the mass spectrometer. ESI generates gas-phase ions from the sample molecules. The mass-to-charge ratio (m/z) of the ions is measured, providing the exact mass of the molecule, which can be used to confirm its molecular formula.

5. Determination of Solubility:

-

Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is stirred until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

III. Logical Workflow for Characterization

The characterization of a newly synthesized compound such as this compound would typically follow a logical progression to confirm its identity and purity.

References

Solubility Profile of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental solubility data for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is not currently available in the public domain. This technical guide leverages solubility data for the parent compound, isonicotinic acid, as a predictive model. The addition of the 2-(1,3-Dioxan-5-yloxy) substituent will influence the physicochemical properties, and therefore, the solubility of the title compound. The experimental protocols provided are generalized for the determination of solubility for a novel organic compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, erratic dose-response, and ultimately, the failure of promising drug candidates. This compound is a molecule of interest in medicinal chemistry, and understanding its solubility in various solvent systems is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the predicted solubility of this compound based on the known solubility of its core structure, isonicotinic acid. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that "like dissolves like".[1] This adage implies that substances with similar polarities are more likely to be soluble in one another. The process of dissolution can be viewed as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from the formation of solute-solvent interactions.[2] Temperature is a key factor influencing solubility; for most solids, solubility increases with temperature in an endothermic dissolution process.[3]

For ionizable compounds like this compound, pH plays a crucial role in aqueous solubility. As a carboxylic acid, its solubility is expected to increase in basic conditions due to the formation of the more polar and water-soluble carboxylate salt.

Predicted Solubility of this compound

The solubility of this compound can be inferred from its structural components: the polar, ionizable isonicotinic acid core and the moderately polar 1,3-dioxan-5-yloxy substituent.

Qualitative Solubility Profile of Isonicotinic Acid (Proxy)

Isonicotinic acid exhibits the following general solubility characteristics:

-

Water: Moderately soluble in cold water, with solubility increasing in hot water.[4]

-

Alcohols (Methanol, Ethanol): Soluble.[4]

-

Aprotic Solvents (Acetone, Tetrahydrofuran): Soluble.[5]

-

Nonpolar Solvents (Benzene, Ether): Insoluble.[4]

Based on these characteristics, this compound is anticipated to be soluble in polar protic and aprotic solvents. The presence of the dioxan-yloxy group, which adds some nonpolar character, may slightly decrease its solubility in highly polar solvents like water compared to the parent isonicotinic acid, while potentially increasing its solubility in less polar organic solvents.

Quantitative Solubility Data for Isonicotinic Acid (Proxy)

The following table summarizes the mole fraction solubility (x) of isonicotinic acid in various solvents at different temperatures. This data provides a quantitative baseline for estimating the solubility of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 289.65 | 0.0185 |

| 298.15 | 0.0234 | |

| 313.15 | 0.0345 | |

| 328.15 | 0.0498 | |

| 343.15 | 0.0701 | |

| 358.75 | 0.0965 | |

| Ethanol | 289.65 | 0.0102 |

| 298.15 | 0.0128 | |

| 313.15 | 0.0188 | |

| 328.15 | 0.0271 | |

| 343.15 | 0.0382 | |

| 358.75 | 0.0529 | |

| 1-Propanol | 289.65 | 0.0065 |

| 298.15 | 0.0082 | |

| 313.15 | 0.0121 | |

| 328.15 | 0.0175 | |

| 343.15 | 0.0248 | |

| 358.75 | 0.0347 | |

| 2-Propanol | 289.65 | 0.0071 |

| 298.15 | 0.0090 | |

| 313.15 | 0.0133 | |

| 328.15 | 0.0193 | |

| 343.15 | 0.0275 | |

| 358.75 | 0.0387 | |

| 1,2-Propanediol | 289.65 | 0.0132 |

| 298.15 | 0.0168 | |

| 313.15 | 0.0250 | |

| 328.15 | 0.0366 | |

| 343.15 | 0.0526 | |

| 358.75 | 0.0744 | |

| Acetone | 298.2 | 0.0043 |

| Tetrahydrofuran | 298.2 | 0.0016 |

Data compiled from the Journal of Chemical & Engineering Data and The Journal of Chemical Thermodynamics.[5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[9]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

References

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

Theoretical Exploration of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Prospective Therapeutic Agent

Disclaimer: The following is a theoretical guide based on established chemical principles and data from related compounds. To date, no specific experimental data for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid has been published in peer-reviewed literature.

Abstract

This technical whitepaper presents a theoretical investigation into the synthesis, potential physicochemical properties, and prospective biological activities of the novel compound this compound. By examining the constituent moieties—the isonicotinic acid core and the 1,3-dioxane substituent—we extrapolate potential synthetic routes, biological targets, and therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of new isonicotinic acid derivatives.

Introduction

Isonicotinic acid and its derivatives have a well-established history in medicinal chemistry, with notable examples including the antitubercular drug isoniazid. The pyridine ring and carboxylic acid functionality provide a versatile scaffold for interacting with various biological targets. The introduction of an ether-linked 1,3-dioxane moiety at the 2-position is a novel modification that could modulate the compound's pharmacokinetic and pharmacodynamic properties. The 1,3-dioxane ring system, a cyclic acetal, may influence solubility, metabolic stability, and receptor binding. This paper will outline a hypothetical framework for the study of this compound.

Proposed Synthesis

A plausible synthetic route to this compound could involve the nucleophilic substitution of a suitable leaving group on the isonicotinic acid ring by 1,3-dioxan-5-ol. A common precursor for such a reaction is 2-chloroisonicotinic acid.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 1,3-Dioxan-5-ol 1,3-Dioxan-5-ol can be synthesized from the acetalization of glycerol with formaldehyde, although it is also commercially available.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of 1,3-Dioxan-5-ol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).

-

Stir the resulting alkoxide solution at room temperature for 30 minutes.

-

Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These are estimations based on its structure and should be confirmed experimentally.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 180-200 °C |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents. |

| pKa | Estimated to be around 4-5 for the carboxylic acid. |

Potential Biological Activities and Signaling Pathways

Derivatives of nicotinic and isonicotinic acid have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of the 1,3-dioxane moiety could enhance these activities or introduce new ones.

Antimicrobial Activity

Many isonicotinic acid derivatives, most famously isoniazid, exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis. The mechanism often involves the inhibition of mycolic acid biosynthesis. It is plausible that this compound could act as a pro-drug, being metabolized to an active form that inhibits key enzymes in bacterial cell wall synthesis.

Anti-inflammatory Activity

Certain isonicotinic acid analogs have been shown to inhibit the production of pro-inflammatory cytokines. A potential mechanism could involve the modulation of signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation. The compound could potentially inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and the transcription of inflammatory genes.

Proposed Experimental Workflow

A systematic approach would be required to validate the theoretical aspects outlined in this paper. The following workflow illustrates the key stages of investigation.

Conclusion

While this compound remains a hypothetical compound, theoretical analysis suggests it is a synthetically accessible molecule with the potential for interesting biological activities. The isonicotinic acid scaffold provides a strong foundation for drug-like properties, and the novel 1,3-dioxane substituent may confer advantageous physicochemical characteristics. The proposed synthetic route and experimental workflow provide a clear path for future research into this and related compounds. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the therapeutic potential of this novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid: A Putative GPR84 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the characterization of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid, a novel compound with structural similarity to known antagonists of G protein-coupled receptor 84 (GPR84). GPR84 is a Gi-coupled receptor predominantly expressed in immune cells and is implicated in inflammatory and fibrotic diseases, making it an attractive therapeutic target. Due to the absence of published data for this specific compound, this document outlines a series of established protocols to investigate its potential as a GPR84 antagonist. The proposed experimental workflow includes initial screening through binding and functional assays, followed by cellular assays to determine its effect on immune cell function.

Introduction

G protein-coupled receptor 84 (GPR84) is activated by medium-chain fatty acids and plays a role in pro-inflammatory signaling. Its expression is upregulated in immune cells like macrophages and neutrophils during inflammatory conditions. Consequently, the development of GPR84 antagonists is a promising strategy for treating inflammatory disorders. The structure of this compound shares a dioxan moiety with the known GPR84 antagonist GLPG1205, suggesting it may exhibit similar inhibitory activity at this receptor. The following protocols are designed to systematically evaluate this hypothesis.

Chemical Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | Structure |

| This compound | 2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid | C10H11NO5 | 225.20 g/mol |  |

Hypothesized Signaling Pathway

GPR84 activation by an agonist (like the medium-chain fatty acid, decanoic acid, or the synthetic agonist 6-OAU) leads to the activation of a Gi/o signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various cellular responses, including chemotaxis and cytokine release in immune cells.[1][2][3] A competitive antagonist would bind to the receptor and prevent this agonist-induced signaling.

References

Application Notes and Protocols: 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential medicinal chemistry applications of the novel compound, 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. By leveraging the known pharmacological activities of its core moieties—isonicotinic acid and 1,3-dioxane—we explore its prospective therapeutic applications, including antimicrobial and anti-inflammatory activities. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Introduction

Isonicotinic acid and its derivatives have a well-established history in medicinal chemistry, with prominent examples including the antitubercular drug isoniazid.[1][2] The isonicotinic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic effects, including anti-inflammatory, antioxidant, and antihyperlipidemic properties.[3][4] Concurrently, the 1,3-dioxane ring is a heterocyclic motif found in numerous biologically active compounds, contributing to activities such as antimicrobial, anticancer, and modulation of multidrug resistance.[5][6][7]

The novel compound, this compound, combines these two pharmacophores, suggesting a synergistic or unique pharmacological profile. This document outlines the potential therapeutic applications of this compound and provides detailed experimental protocols for its synthesis and bioactivity assessment.

Potential Therapeutic Applications

Based on the known activities of its constituent moieties, this compound is a promising candidate for the following therapeutic areas:

-

Antimicrobial Agent: The isonicotinic acid core is central to the activity of several antimycobacterial agents.[2] The 1,3-dioxane moiety has also been associated with broad-spectrum antibacterial and antifungal activity.[5] The combination of these two in the target molecule makes it a compelling candidate for the development of new antimicrobial drugs.

-

Anti-inflammatory Agent: Derivatives of isonicotinic acid have demonstrated anti-inflammatory properties.[4] This suggests that this compound could be investigated for its potential to modulate inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Synthesis Protocol

A proposed synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of 2-alkoxy-substituted nicotinic acids.[8][9]

3.1. Synthesis of 2-Chloroisonicotinic Acid (Intermediate 1)

This step involves the chlorination of isonicotinic acid N-oxide, which can be prepared by the oxidation of 3-cyanopyridine.[10]

-

Materials: Isonicotinic acid N-oxide, phosphorus oxychloride (POCl₃), organic base (e.g., triethylamine), halogenated solvent (e.g., dichloromethane).

-

Procedure:

-

In a reaction vessel protected from moisture, cool a solution of isonicotinic acid N-oxide in a halogenated solvent to 0-5 °C.

-

Slowly add an organic base, followed by the dropwise addition of a chlorinating agent such as phosphorus oxychloride.

-

Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and carefully quench with water.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield 2-chloroisonicotinic acid.

-

3.2. Synthesis of this compound (Final Product)

This step involves the nucleophilic substitution of the chlorine atom in 2-chloroisonicotinic acid with 1,3-dioxan-5-ol.

-

Materials: 2-Chloroisonicotinic acid (Intermediate 1), 1,3-dioxan-5-ol, a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

To a solution of 1,3-dioxan-5-ol in anhydrous DMF, add sodium hydride portion-wise at 0 °C to form the alkoxide.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 2-chloroisonicotinic acid in DMF dropwise to the alkoxide solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

-

Biological Evaluation Protocols

4.1. Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound can be evaluated using standard methods such as broth microdilution or disk diffusion.[11][12][13][14]

4.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14][15]

-

Materials: Test compound, Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), positive control antibiotic (e.g., ciprofloxacin), negative control (DMSO).

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (antibiotic) and a negative control (DMSO) in separate wells.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

4.2. In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the compound can be assessed by evaluating its effect on key inflammatory enzymes and cellular responses.[16][17]

4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Materials: Test compound, COX-1 and COX-2 enzymes, arachidonic acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), assay buffer, 96-well plate, positive control (e.g., celecoxib).

-

Procedure:

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or positive control.

-

Initiate the reaction by adding arachidonic acid.

-

Add TMPD, which is oxidized in a COX-catalyzed reaction, leading to a color change.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

4.2.2. Protein Denaturation Inhibition Assay

-

Objective: To assess the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.[18]

-

Materials: Test compound, egg albumin, phosphate-buffered saline (PBS, pH 7.4), positive control (e.g., diclofenac sodium).

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, egg albumin solution, and PBS.

-

Incubate the mixture at 37 °C for 30 minutes, followed by heating at 70 °C for 15 minutes to induce denaturation.

-

After cooling, measure the absorbance of the solution at 280 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

-

Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) |

| COX-1 Inhibition | > 100 |

| COX-2 Inhibition | 15.2 |

| Protein Denaturation Inhibition | 25.8 |

Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

Caption: Inhibition of the COX-2 pathway by the test compound.

Diagram 3: Drug Discovery and Development Workflow

Caption: General workflow for drug discovery and development.

References

- 1. chempanda.com [chempanda.com]

- 2. Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies | CoLab [colab.ws]

- 3. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 12. asm.org [asm.org]

- 13. woah.org [woah.org]

- 14. academic.oup.com [academic.oup.com]

- 15. apec.org [apec.org]

- 16. researchgate.net [researchgate.net]

- 17. doaj.org [doaj.org]

- 18. medwinpublishers.com [medwinpublishers.com]

2-(1,3-Dioxan-5-yloxy)isonicotinic acid as a building block in organic synthesis

Application Notes and Protocols: 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a specialized bifunctional building block for organic synthesis. It incorporates the pharmacologically relevant isonicotinic acid core with a protected diol functionality. The isonicotinic acid moiety is found in numerous therapeutic agents, known for its ability to act as a hydrogen bond acceptor and its role in enzyme inhibition. The 1,3-dioxane group serves as a stable protecting group for a 1,3-diol, which can be readily removed under acidic conditions to reveal a dihydroxypropyl side chain. This unmasked diol offers a versatile handle for further chemical modification, making this building block particularly valuable for creating libraries of compounds in drug discovery, developing novel ligands, and synthesizing complex molecular architectures.

While direct literature on this specific molecule is limited, its synthesis and applications can be reliably projected from established chemical principles governing its constituent parts. These notes provide proposed synthetic protocols, potential applications, and workflows for its use.

Physicochemical and Spectroscopic Data

Quantitative data for the target compound and its key precursors are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | White crystalline solid |

| Isonicotinic Acid N-oxide | C₆H₅NO₃ | 139.11 | Off-white to pale yellow solid |

| 2-Chloroisonicotinic Acid | C₆H₄ClNO₂ | 157.55 | White to off-white solid |

| 1,3-Dioxan-5-ol | C₄H₈O₃ | 104.10 | Clear, colorless liquid |

| This compound | C₁₀H₁₁NO₅ | 225.20 | White to off-white solid |

| 2-(2,3-Dihydroxypropoxy)isonicotinic acid | C₉H₁₁NO₅ | 213.19 | White solid |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available isonicotinic acid. The key steps involve N-oxidation, chlorination of the pyridine ring, and a final nucleophilic aromatic substitution (SNAr) reaction, which functions similarly to a Williamson ether synthesis.

Caption: Proposed workflow for the synthesis of the target building block.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of Isonicotinic Acid N-oxide

This protocol describes the oxidation of the pyridine nitrogen.

Materials:

-

Isonicotinic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Sodium carbonate

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, ice bath.

Procedure:

-

In a 250 mL round-bottom flask, suspend isonicotinic acid (10.0 g, 81.2 mmol) in glacial acetic acid (50 mL).

-

While stirring, slowly add hydrogen peroxide (30%, 10.0 mL, approx. 97.5 mmol) to the suspension.

-

Attach a reflux condenser and heat the mixture at 80-85°C for 4 hours. The solution should become clear.

-

After cooling to room temperature, carefully concentrate the mixture under reduced pressure to remove most of the acetic acid.

-

Cool the residue in an ice bath and slowly neutralize with a saturated solution of sodium carbonate until the pH is ~7-8.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum to yield isonicotinic acid N-oxide.

Protocol 2: Synthesis of 2-Chloroisonicotinic Acid

This protocol details the chlorination of the N-oxide.[1][2][3]

Materials:

-

Isonicotinic acid N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (optional, aids dissolution)

-

Round-bottom flask, reflux condenser, heating mantle, dropping funnel.

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask, suspend isonicotinic acid N-oxide (5.0 g, 35.9 mmol) in phosphorus oxychloride (30 mL).

-

Optionally, add triethylamine (2.5 mL) dropwise to aid dissolution.[2]

-

Heat the mixture under reflux (approx. 105-110°C) for 3 hours.

-

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Very slowly and cautiously, pour the cooled residue onto crushed ice (approx. 100 g) in a beaker with stirring.

-

Adjust the pH of the aqueous solution to ~2.5 with a 50% NaOH solution. The product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-chloroisonicotinic acid.

Protocol 3: Synthesis of 1,3-Dioxan-5-ol

This protocol describes the protection of glycerol.[4]

Materials:

-

Glycerol

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Sodium bicarbonate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle.

Procedure:

-

Combine glycerol (20.0 g, 217 mmol), paraformaldehyde (7.8 g, 260 mmol), and p-TsOH monohydrate (0.4 g, 2.1 mmol) in 150 mL of toluene in a 500 mL round-bottom flask equipped with a Dean-Stark trap.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (~3.9 mL) has been collected in the trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain 1,3-dioxan-5-ol as a colorless liquid.

Protocol 4: Synthesis of this compound

This protocol is a proposed Williamson-type ether synthesis.[5][6][7][8]

Materials:

-

1,3-Dioxan-5-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Chloroisonicotinic acid

-

Diethyl ether, Ethyl acetate, 1 M HCl

-

Three-neck flask, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

-

In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend NaH (60% dispersion, 1.8 g, 45.0 mmol) in anhydrous DMF (50 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 1,3-dioxan-5-ol (4.16 g, 40.0 mmol) in anhydrous DMF (20 mL) dropwise via a dropping funnel. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

-

Add 2-chloroisonicotinic acid (5.0 g, 31.7 mmol) portion-wise to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat at 80°C for 12-18 hours, monitoring by TLC.

-

Cool the reaction to 0°C and cautiously quench with water (10 mL).

-

Acidify the solution to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 75 mL).

-